molecular formula C13H15BBrF3O2 B6321109 2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096997-72-5

2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B6321109
CAS RN: 2096997-72-5
M. Wt: 350.97 g/mol
InChI Key: JFSKKPWQTYQYLE-UHFFFAOYSA-N
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Description

2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane (hereafter referred to as “2-Bromo-3-trifluoromethylphenyl-4,4,6-trimethyl-1,3,2-dioxaborinane”) is a chemical compound that has recently become of interest to the scientific community. It is a boron-containing compound that has several unique properties, such as its ability to act as a bifunctional catalyst, which makes it a useful tool in organic synthesis. This compound has been used in various scientific research applications, from drug delivery to catalysis, and has shown promise in many areas.

Scientific Research Applications

2-Bromo-3-trifluoromethylphenyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a drug delivery system, as a bifunctional catalyst for various reactions, and as a reagent for the synthesis of other compounds. It has also been used in the study of enzyme kinetics and the study of protein-protein interactions.

Mechanism of Action

2-Bromo-3-trifluoromethylphenyl-4,4,6-trimethyl-1,3,2-dioxaborinane acts as a bifunctional catalyst, meaning that it can catalyze both the forward and reverse reactions of a chemical reaction. This is due to its ability to form a stable boron-oxygen bond that is able to activate both the reactants and the products in the reaction. The boron atom also acts as a Lewis acid, which helps to promote the reaction by providing a source of electrons.
Biochemical and Physiological Effects
2-Bromo-3-trifluoromethylphenyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 and cholinesterase. It has also been shown to have a protective effect on cells, and has been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

2-Bromo-3-trifluoromethylphenyl-4,4,6-trimethyl-1,3,2-dioxaborinane is a useful tool for laboratory experiments due to its ability to act as a bifunctional catalyst. It is also relatively inexpensive and easy to synthesize, making it an attractive option for researchers. However, it does have some limitations, such as its relatively low solubility in water and its instability in certain conditions.

Future Directions

There are a number of potential future directions for the use of 2-Bromo-3-trifluoromethylphenyl-4,4,6-trimethyl-1,3,2-dioxaborinane. These include its use as a drug delivery system, its use as a catalyst for organic synthesis, its use in the study of enzyme kinetics, its use in the study of protein-protein interactions, and its use in the development of novel pharmaceuticals. Additionally, there is potential for further research into its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Synthesis Methods

2-Bromo-3-trifluoromethylphenyl-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized via a number of different methods, including the Williamson ether synthesis, the Grignard reaction, and the Buchwald-Hartwig amination. The most common method of synthesis involves the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a base such as sodium hydroxide. This reaction produces the desired compound, which is then purified via recrystallization.

properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrF3O2/c1-8-7-12(2,3)20-14(19-8)9-4-5-11(15)10(6-9)13(16,17)18/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSKKPWQTYQYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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